Lipophilicity Tuning: LogP Differentiates Analogs
The calculated LogP (octanol-water partition coefficient) for 6-(Phenylsulfonyl)-2-oxa-6-azaspiro[3.3]heptane is 1.72620, indicating moderate lipophilicity. In contrast, the 4-fluorophenylsulfonyl analog (CAS 1227384-86-2) has a LogP of 0.6296, while the 4-methylphenylsulfonyl analog (CAS 13573-28-9) has a LogP of 1.01592 [1]. The phenylsulfonyl derivative is 1.0966 LogP units (approx. 12.5× more lipophilic) than the 4-fluoro analog and 0.7103 LogP units (approx. 5.1× more lipophilic) than the 4-methyl analog. This differential is substantial in medicinal chemistry, where a 1-unit LogP shift can alter membrane permeability by an order of magnitude [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.72620 |
| Comparator Or Baseline | 4-Fluorophenylsulfonyl analog: LogP = 0.6296; 4-Methylphenylsulfonyl analog: LogP = 1.01592 |
| Quantified Difference | ΔLogP vs. 4-F: +1.0966; ΔLogP vs. 4-Me: +0.7103 |
| Conditions | Calculated LogP values from chemical databases (ChemSrc, Fluorochem, ChemTradeHub) |
Why This Matters
This data enables precise selection of the phenylsulfonyl derivative for projects requiring intermediate lipophilicity, avoiding the higher polarity of the fluoro analog and the different steric/electronic profile of the tosyl group.
- [1] ChemTradeHub. 6-[(4-Methylphenyl)sulfonyl]-2-oxa-6-azaspiro[3.3]heptane. CAS 13573-28-9. Accessed 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
